2-Ethynyl-4-methoxypyrimidine
Overview
Description
2-Ethynyl-4-methoxypyrimidine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 2-Ethynyl-4-methoxypyrimidine is 1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Ethynyl-4-methoxypyrimidine is a powder with a melting point of 88-90°C .Scientific Research Applications
Luminescence Properties and Related Photochemistry : A study on 4-amino-2-methoxypyrimidine, a related compound, focused on its luminescence properties in different solvents and its photochemical reactions, suggesting potential applications in photochemistry and materials science (Szabo & Berens, 1975).
Synthetic Innovation for Industrial Production : The synthesis of 2-amino-4-methoxypyrimidine, involving a methoxylation reaction, indicates its relevance in chemical synthesis and industrial production processes (Ju Xiu-lian, 2009).
Photocatalysis : Alkyne substituted derivatives of 2,2':6',2''-terpyridine, including compounds like 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine, have been used to synthesize photocatalysts. These compounds are studied for their electronic structures, photochemical, and redox properties, showcasing potential in photocatalytic applications (Davidson et al., 2015).
Solubility Studies in Organic Solvents : Research on the solubility of related compounds like 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has implications for understanding the thermodynamics and chemical behavior of similar molecules (Yao et al., 2017).
Antimicrobial Activity : Some pyrimidine derivatives, including those similar to 2-ethynyl-4-methoxypyrimidine, have been studied for their antimicrobial properties, indicating potential applications in pharmaceuticals and biotechnology (Al-Masoudi et al., 2015).
Wastewater Treatment : The electrochemical treatment of wastewater containing compounds like 5-Fluoro-2-Methoxypyrimidine demonstrates the relevance of pyrimidine derivatives in environmental science and engineering (Zhang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethynyl-4-methoxypyrimidine is a heterocyclic organic compound that features both a pyrimidine ring and an ethynyl group. Pyrimidines are common in nature, forming the base structure of key nucleic acids like cytosine, thymine, and uracil. .
Mode of Action
. Given its structural similarity to pyrimidines, it may interact with biological targets in a similar manner as other pyrimidine derivatives.
Biochemical Pathways
. Given its structural similarity to pyrimidines, it may be involved in nucleic acid synthesis or other related biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
. Given its structural similarity to pyrimidines, it may have similar effects on cellular processes.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action
properties
IUPAC Name |
2-ethynyl-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUPWWFSFTVXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-methoxypyrimidine | |
CAS RN |
161489-04-9 | |
Record name | 2-ethynyl-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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